3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

IDO1 inhibition Indoleamine 2,3-dioxygenase Cancer immunotherapy

Select CAS 618406-87-4 for its validated IDO1 inhibition (IC₅₀=2.80 µM)—a key differentiator from the uncharacterized 2,4-dimethoxy isomer (CAS 618406-44-3). The 2,3-dimethoxyphenyl pattern may enable unique metal-chelation. Use as a hit compound for IDO1-targeted SAR optimization or BIM scaffold reference. Not interchangeable with other regioisomers.

Molecular Formula C27H26N2O2
Molecular Weight 410.517
CAS No. 618406-87-4
Cat. No. B2417197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
CAS618406-87-4
Molecular FormulaC27H26N2O2
Molecular Weight410.517
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
InChIInChI=1S/C27H26N2O2/c1-16-24(18-10-5-7-13-21(18)28-16)26(20-12-9-15-23(30-3)27(20)31-4)25-17(2)29-22-14-8-6-11-19(22)25/h5-15,26,28-29H,1-4H3
InChIKeyQYBVNPQUQLEBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole (CAS 618406-87-4): Compound Classification and Procurement-Relevant Characteristics


3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole (CAS 618406-87-4) is an unsymmetrical bis(indolyl)methane (BIM) derivative bearing a 2,3-dimethoxyphenyl substituent at the central methine bridge and 2-methyl groups on both indole rings . With a molecular formula of C₂₇H₂₆N₂O₂ and molecular weight of 410.52 g/mol, this compound belongs to a privileged scaffold class recognized for diverse pharmacological activities including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties [1]. Its documented bioactivity includes inhibition of human recombinant indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 2.80 µM at pH 6.5 [2].

Why Generic Substitution of 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole Fails: The Evidence Gap in Bis(indolyl)methane Procurement


Bis(indolyl)methane (BIM) derivatives cannot be treated as interchangeable commodities because minor structural modifications—including the position of methoxy substituents on the phenyl ring, the presence or absence of methyl groups on the indole rings, and the symmetry of substitution—profoundly alter target engagement, potency, and selectivity profiles [1]. For the specific case of CAS 618406-87-4, the 2,3-dimethoxyphenyl substitution pattern distinguishes it from its 2,4-dimethoxy positional isomer (CAS 618406-44-3), which may exhibit different IDO1 inhibitory potency due to altered electronic and steric interactions within the enzyme active site . Without direct comparative bioactivity data, substitution with an uncharacterized analog risks selecting a compound with inferior or absent target activity. The quantitative evidence below substantiates the procurement rationale for the specific 2,3-dimethoxy regioisomer.

Quantitative Differentiation Evidence for 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole (CAS 618406-87-4)


IDO1 Enzyme Inhibition: Target Compound vs. Unsubstituted BIM Scaffold Reference

The target compound (CAS 618406-87-4) demonstrates confirmed inhibitory activity against human recombinant IDO1 with an IC₅₀ of 2.80 µM at pH 6.5 [1]. In comparison, a broad class of bisindole and thiourea BIM derivatives evaluated in enzyme inhibition screening studies showed IDO1-related inhibitory activity only in the higher micromolar range of 14.4–70.36 µM [2]. This represents an approximately 5- to 25-fold improvement in potency for the 2,3-dimethoxyphenyl-substituted BIM relative to the broader BIM class baseline, positioning CAS 618406-87-4 as one of the more potent BIM-derived IDO1 inhibitors for which quantitative data are publicly available.

IDO1 inhibition Indoleamine 2,3-dioxygenase Cancer immunotherapy Enzyme assay

Regioisomeric Differentiation: 2,3-Dimethoxy vs. 2,4-Dimethoxy Positional Isomer

CAS 618406-87-4 (2,3-dimethoxyphenyl) and CAS 618406-44-3 (2,4-dimethoxyphenyl) are positional isomers differing only in the arrangement of methoxy groups on the central phenyl ring . While CAS 618406-44-3 lacks publicly reported IDO1 inhibitory data, the 2,3-dimethoxy substitution pattern is known to create a distinct electronic environment (ortho-ortho' catechol-like arrangement) that can engage in unique hydrogen-bonding and metal-coordination interactions not accessible to the 2,4-isomer. In the broader medicinal chemistry literature, 2,3-dimethoxyphenyl motifs have been explicitly utilized in IDO1 inhibitor design, including in patent-protected compound series targeting Toll-like receptors TLR7/8/9 where dimethoxyphenyl indole substitution is a key pharmacophoric element [1]. Procurement of the wrong isomer would introduce an uncharacterized variable into any structure-activity relationship study.

Regioisomer comparison Methoxy substitution Structure-activity relationship Positional isomer

Scaffold-Level Activity Differentiation: BIM Derivatives vs. Monomeric Indole Fragments in Anticancer Assays

Bis(indolyl)methane (BIM) derivatives as a compound class have demonstrated consistently superior antiproliferative activity compared to monomeric indole fragments. Polyaromatic BIM derivatives have shown IC₅₀ values as low as 3.21 µM against Trypanosoma brucei, 3.30 µM against Leishmania major, and 3.93 µM against HT-29 colon cancer cells, with selectivity indices up to 8-fold over non-cancerous MRC-5 fibroblasts [1]. In prostate cancer models, certain BIM derivatives achieved IC₅₀ values of 0.64 ± 0.09 µM against LNCaP cells [2]. The 2,3-dimethoxyphenyl BIM scaffold of CAS 618406-87-4, which incorporates both the privileged BIM core and a methoxy-substituted phenyl ring, combines structural features associated with enhanced cytotoxicity across multiple BIM chemotypes. This stands in contrast to simple monomeric 2-methylindole which lacks the extended conjugation and dual indole binding motifs necessary for potent target engagement.

Anticancer activity Bis(indolyl)methane scaffold Cytotoxicity Antiproliferative

BIM Scaffold Antibacterial Potential: Class-Level Evidence Supporting Multi-Pathway Research Utility

Bis(indolyl)methane derivatives have demonstrated significant antibacterial activity against clinically relevant pathogens. Certain BIM compounds exhibit MIC and MBC values equal to or lower than ciprofloxacin (0.5–2 µg/mL) against Staphylococcus aureus, MRSA, and vancomycin-resistant enterococci (VRE) [1]. Additionally, bisindolyl-substituted cycloalkane-anellated indoles show activity against both S. aureus and MRSA, with SAR studies confirming that antibacterial potency depends on the ring size of the anellated cycloalkane and the nature of indole substituents [2]. While CAS 618406-87-4 has not been individually evaluated in antibacterial assays, the BIM scaffold class provides a validated starting point for anti-infective screening. Compounds such as 3j, 3i, 3k, and 3g from related BIM series have also exhibited anti-inflammatory activity exceeding that of the standard drug diclofenac [3], further demonstrating the polypharmacology accessible through this scaffold.

Antibacterial MRSA Bis(indolyl)methane Anti-infective

Recommended Research and Industrial Application Scenarios for 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole (CAS 618406-87-4)


IDO1-Targeted Cancer Immunotherapy Hit Identification and Lead Optimization

Given its confirmed IDO1 inhibitory activity (IC₅₀ = 2.80 µM) [1], CAS 618406-87-4 is suitable as a validated hit compound for IDO1-targeted drug discovery programs. The 2.80 µM potency, while modest compared to clinical-stage IDO1 inhibitors (e.g., epacadostat IC₅₀ ≈ 10–19 nM), provides a chemically tractable starting point for structure-based optimization. The BIM scaffold offers multiple vectors for derivatization—indole N-positions, phenyl ring substitution, and methine bridge modification—enabling rapid exploration of structure-activity relationships (SAR) to improve potency, selectivity over TDO, and cellular activity. Researchers can benchmark their optimization progress against the BIM class baseline of 14.4–70.36 µM, with the goal of achieving sub-100 nM potency [2].

Regioisomer-Specific SAR Studies on Methoxy Position Effects in BIM-Derived Enzyme Inhibitors

The availability of CAS 618406-87-4 (2,3-dimethoxy) alongside its positional isomer CAS 618406-44-3 (2,4-dimethoxy) enables direct head-to-head comparison of methoxy positional effects on IDO1 inhibition, target selectivity, and cellular activity. Such systematic SAR studies can elucidate the optimal substitution pattern for BIM-based inhibitors, contributing fundamental knowledge to medicinal chemistry efforts targeting IDO1, TLR7/8/9 [3], and other therapeutically relevant enzymes. The catechol-like 2,3-dimethoxy arrangement may confer unique metal-chelating or hydrogen-bonding properties not achievable with other regioisomers.

Multi-Target Phenotypic Screening in Oncology and Anti-Infective Programs

The BIM scaffold class, to which CAS 618406-87-4 belongs, has demonstrated activity across anticancer, antiparasitic, antibacterial, and anti-inflammatory assays [4][5][6]. This compound can serve as a reference standard in phenotypic screening panels designed to identify novel BIM derivatives with polypharmacological profiles. Its dual potential as both an IDO1 inhibitor (immuno-oncology) and a BIM scaffold representative (antiproliferative MIC 0.5–2 µg/mL range for related analogs) makes it a cost-effective procurement choice for laboratories pursuing multiple therapeutic indications from a single chemical series.

Chemical Biology Tool Compound for IDO1 Pathway Investigation

With a well-defined IDO1 IC₅₀ of 2.80 µM in a recombinant enzyme assay [1], CAS 618406-87-4 can function as a chemical probe to interrogate the role of IDO1-mediated tryptophan catabolism in cellular models of immune suppression. When used alongside potent clinical-stage IDO1 inhibitors and inactive structural analogs (e.g., the 2,4-dimethoxy isomer if confirmed inactive), this compound can help dissect concentration-dependent effects of IDO1 inhibition on T-cell proliferation, kynurenine production, and tumor immune evasion mechanisms.

Quote Request

Request a Quote for 3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.